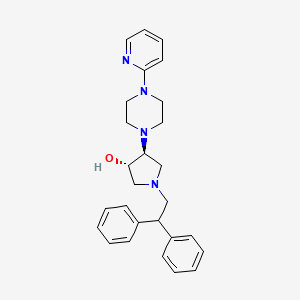![molecular formula C25H29N3O3 B3801440 [1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B3801440.png)
[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol
Vue d'ensemble
Description
The compound “[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoxaline core and various functional groups attached to it. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Mécanisme D'action
Orientations Futures
The future directions for research on “[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol” and other quinoxaline derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, and study of their biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .
Propriétés
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-19(2)27-23-15-20(9-10-22(23)26-18)24(30)28-13-6-11-25(16-28,17-29)12-14-31-21-7-4-3-5-8-21/h3-5,7-10,15,29H,6,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGXVSFAULALOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC(C3)(CCOC4=CC=CC=C4)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-phenoxyethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B3801358.png)
![N-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3801361.png)
![methyl 3-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B3801367.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3801391.png)
![1-methyl-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3801396.png)
![1-(4-fluorophenyl)-4-{1-[(1-methylcyclohexyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B3801404.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B3801413.png)
![2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B3801424.png)
![N-(3-ethylphenyl)-N'-[(5-methylpyrazin-2-yl)methyl]succinamide](/img/structure/B3801425.png)
![(1S*,4S*)-2-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3801436.png)
![4-chloro-2-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}phenol](/img/structure/B3801448.png)
![2-[4-(3-phenylpropyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3801456.png)
![(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801462.png)
